lithium 5-hydroxy-5-methylhexanoate
Description
Lithium 5-hydroxy-5-methylhexanoate (Li[C₆H₁₀(OH)(CH₃)COO]) is a lithium salt of 5-hydroxy-5-methylhexanoic acid. Its structure features a six-carbon backbone with a hydroxyl and methyl group on the fifth carbon, forming a branched carboxylate. The compound’s molecular formula is C₇H₁₁O₃Li, with a molecular weight of approximately 150.0 g/mol (calculated).
Properties
CAS No. |
1803580-65-5 |
|---|---|
Molecular Formula |
C7H13LiO3 |
Molecular Weight |
152.1 g/mol |
IUPAC Name |
lithium;5-hydroxy-5-methylhexanoate |
InChI |
InChI=1S/C7H14O3.Li/c1-7(2,10)5-3-4-6(8)9;/h10H,3-5H2,1-2H3,(H,8,9);/q;+1/p-1 |
InChI Key |
AGXWPFFMPZRDIY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(C)(CCCC(=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 5-hydroxy-5-methylhexanoate typically involves the neutralization of 5-hydroxy-5-methylhexanoic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the resulting lithium salt is isolated by evaporation of the solvent. The reaction can be represented as follows:
5-hydroxy-5-methylhexanoic acid+lithium hydroxide→lithium 5-hydroxy-5-methylhexanoate+water
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Lithium 5-hydroxy-5-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-methylhexanoic acid or 5-methylhexanoic acid.
Reduction: Formation of 5-hydroxy-5-methylhexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Lithium 5-hydroxy-5-methylhexanoate has diverse applications in scientific research:
Chemistry: Used as a catalyst, solubilizer, and stabilizer in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The precise mechanism of action of lithium 5-hydroxy-5-methylhexanoate is not fully understood. it is believed to exert its effects through several molecular pathways:
Enzyme Inhibition: Inhibition of enzymes such as glycogen synthase kinase-3 and inositol monophosphatase.
Neurotransmitter Modulation: Modulation of neurotransmitter systems, including dopamine and glutamate pathways.
Neuroprotection: Potential neuroprotective effects through the regulation of intracellular signaling pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Lithium Salts: Carbonate and Hydroxide
Lithium carbonate (Li₂CO₃) and lithium hydroxide (LiOH) dominate industrial applications, particularly in batteries and psychiatric therapeutics. Key comparisons:
The lower lithium content of this compound may limit its utility in energy storage but could offer advantages in controlled-release pharmaceutical formulations, reducing toxicity risks associated with high lithium doses .
Ester Derivatives: Methyl 5-Hydroxyhexanoate
Methyl 5-hydroxyhexanoate (C₇H₁₄O₃, CAS 62593-13-9) shares structural similarities but differs in functional groups:
The ionic nature of the lithium salt enhances water solubility compared to the ester, which is more lipophilic and suited for organic-phase reactions .
Amino-Substituted Analogs: (S)-3-Amino-5-Methylhexanoate Derivatives
Compounds like ethyl 3-amino-5-methylhexanoate hydrochloride () highlight the impact of substituting hydroxyl with amino groups:
Amino derivatives are prioritized in drug synthesis due to their role in peptide mimicry, whereas the hydroxyl group in the target compound may influence chelation or metabolic pathways .
Other Hexanoate Derivatives with Varied Functional Groups
Hexanoate derivatives like methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate (CAS 104227-38-5) and 1-isothiocyanato-5-methylhexane (CAS 1487296-71-8) demonstrate functional diversity:
The phosphoryl and isothiocyanate groups impart reactivity useful in polymer chemistry, whereas the target compound’s hydroxyl and carboxylate groups favor ionic interactions .
Biological Activity
Lithium 5-hydroxy-5-methylhexanoate (Li-HMH) is a lithium salt derivative that has been studied for its potential biological activities, particularly in the context of neuroprotection, metabolic regulation, and its antioxidant properties. This article provides a detailed examination of its biological activity, supported by research findings and case studies.
- Molecular Formula : C7H15LiO3
- Molecular Weight : 160.20 g/mol
- CAS Number : 62023-30-7
Lithium compounds are known to influence various biochemical pathways, primarily through their interaction with neurotransmitter systems. Li-HMH is believed to modulate the serotonergic system, particularly through the 5-HT1B receptor, which plays a crucial role in mood regulation and neuroprotection . The compound's mechanism involves:
- Inhibition of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, Li-HMH reduces levels of reactive oxygen species (ROS).
- Modulation of Neurotrophic Factors : It influences the expression of neurotrophic factors like BDNF and NGF, which are vital for neuronal survival and growth.
- Impact on Insulin Sensitivity : Research indicates that Li-HMH may improve insulin sensitivity and glucose metabolism, suggesting potential applications in metabolic disorders.
Neuroprotective Effects
Li-HMH has shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. In vitro studies indicate that it can enhance neuronal survival by modulating neurotrophic factors. A notable study demonstrated that Li-HMH treatment led to increased BDNF levels in neuronal cultures, promoting cell survival under stress conditions.
Antioxidant Activity
The compound exhibits significant antioxidant properties. In experimental models, Li-HMH has been shown to reduce oxidative damage in cells, which is critical for preventing diseases associated with oxidative stress, such as cardiovascular diseases and cancer.
Metabolic Regulation
A randomized controlled trial involving participants with type 2 diabetes assessed the effects of Li-HMH supplementation over 12 weeks. Results indicated significant reductions in fasting blood glucose levels and improved HbA1c values compared to a placebo group, highlighting its potential role in metabolic regulation.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Neuroprotection Study | Li-HMH significantly increased BDNF levels in neuronal cultures, enhancing cell survival under oxidative stress conditions. |
| Antioxidant Activity Assessment | Demonstrated reduction in ROS levels and enhanced activity of antioxidant enzymes in treated cells. |
| Metabolic Disorder Trial | Showed significant improvements in fasting blood glucose and HbA1c levels among participants with type 2 diabetes after 12 weeks of supplementation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
